![molecular formula C11H17N3O3S B14383176 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 89587-88-2](/img/structure/B14383176.png)
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine is a heterocyclic compound that contains both a pyrimidine ring and a morpholine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of methoxy and methylsulfanyl groups on the pyrimidine ring can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can be achieved through several synthetic routes. One common method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . This oxidation can be carried out using various oxidizing agents under controlled conditions to yield the desired product.
Another approach involves the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with methylamine . This method offers the advantage of shorter reaction times and higher yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its structural features may be explored for the development of new pharmaceuticals with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The presence of the pyrimidine ring allows it to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: This compound is structurally similar and can be used as a precursor in the synthesis of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine.
2-Amino-4,6-dimethoxypyrimidine:
Uniqueness
This compound is unique due to the combination of the pyrimidine and morpholine rings, along with the specific substitution pattern on the pyrimidine ring. This unique structure can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89587-88-2 |
|---|---|
Formule moléculaire |
C11H17N3O3S |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
4-(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H17N3O3S/c1-15-10-8(18-3)9(12-11(13-10)16-2)14-4-6-17-7-5-14/h4-7H2,1-3H3 |
Clé InChI |
LASGGSLMLSVPAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1SC)N2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

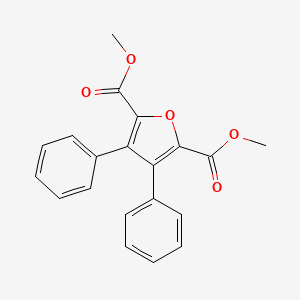
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
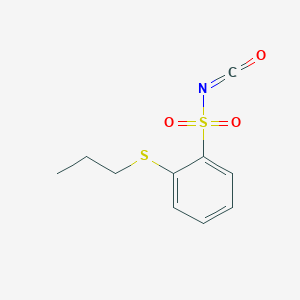
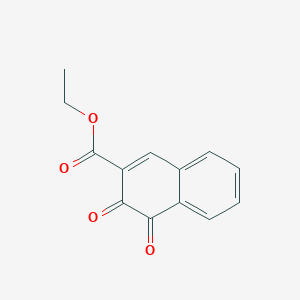
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)

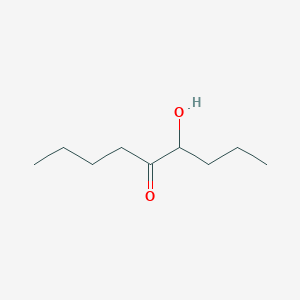
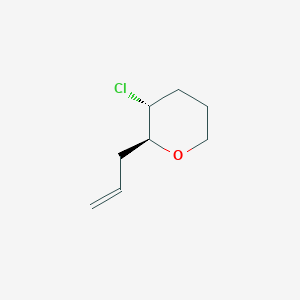
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
